3-(2-oxopiperidin-1-yl)propanal
Overview
Description
3-(2-oxopiperidin-1-yl)propanal is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . Another approach includes the ring-opening and ring-closing reactions of compounds containing tetrahydrofuroyl groups .
Industrial Production Methods
Industrial production methods for 3-(2-oxopiperidin-1-yl)propanal often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure hydrogenation and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxopiperidin-1-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(2-oxopiperidin-1-yl)propanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-oxopiperidin-1-yl)propanal involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-piperidinyl derivatives: These compounds share the piperidine ring structure but differ in the functional groups attached.
Piperidine derivatives: Compounds like piperidine itself and its various substituted forms.
Uniqueness
3-(2-oxopiperidin-1-yl)propanal is unique due to its specific combination of the piperidine ring, oxo group, and propanal side chain. This unique structure imparts distinct chemical and biological properties that differentiate it from other piperidine derivatives .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-(2-oxopiperidin-1-yl)propanal |
InChI |
InChI=1S/C8H13NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h7H,1-6H2 |
InChI Key |
ZKLOTOVBXXXNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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